N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-propylpentanamide -

N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-propylpentanamide

Catalog Number: EVT-4249143
CAS Number:
Molecular Formula: C22H25N3O2
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

    Compound Description: This compound belongs to the coumarinyl oxadiazole class and has demonstrated potential anticonvulsant activity in both Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) models.

3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

    Compound Description: This compound is a close analog of the previous compound, differing only in the substitution on the oxadiazole ring (pyridin-4-yl instead of phenyl). It also demonstrates polymorphism, existing in two distinct crystal structures.

2-Methyl-2-[3-(5-piperazin-1-yl-[1,3,4]oxadiazol-2-yl)-phenyl]-propionitrile Derivatives

    Compound Description: This series of compounds, particularly compounds 8d, 8e, and 8f, exhibited potent anticonvulsant activity in the MES seizure model without significant neurotoxicity.

4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline

    Compound Description: This specific compound is structurally characterized by its quinoline core, further substituted with a methylpiperazine, a 5-phenyl-1,3,4-oxadiazole, and a trifluoromethyl group.

    Compound Description: OXDP serves as a fluorescent probe for determining alkaline phosphatase (ALP) activity. Its fluorescence intensity decreases proportionally to ALP activity, making it useful for biochemical assays.

    Compound Description: These iridium complexes, incorporating 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-phenol derivatives as ancillary ligands, exhibit green phosphorescence and were investigated for use in organic light-emitting diodes (OLEDs).

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic Acid

    Compound Description: This compound, a phthalamic acid derivative, displays geotropic activity in plants. Its crystal structure has been determined, revealing it exists as a monomer.

N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide Derivatives

    Compound Description: This series of compounds was designed as potential multifunctional agents to combat Alzheimer's disease. Compounds SD-4 and SD-6, in particular, showed promising multi-target profiles, inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase-1 (BACE1), as well as displaying anti-Aβ aggregation properties.

    Compound Description: These platinum complexes, utilizing 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as the electron-transporting ancillary ligand, exhibited green phosphorescence and were incorporated into OLED devices with promising performance.

3-[5-(Substituted Phenyl)-[1,3,4] Oxadiazol-2-yl]-1H-Indazole Derivatives

    Compound Description: This series of compounds was synthesized and characterized, although their specific biological activities were not reported in the provided abstract.

    Compound Description: VNI, an inhibitor of protozoan CYP51 used to treat Chagas disease, and its derivatives were explored as potential antifungal agents targeting fungal sterol 14α-demethylase (CYP51). Modifications focused on enhancing solubility and improving antifungal activity.

1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

    Compound Description: This series of compounds incorporates both thieno[2,3-d]pyrimidine and 1,3,4-oxadiazole moieties. While some derivatives showed antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, others were inactive.

2,2'-Bis(5-phenyl-1,3,4-oxadiazol-2-yl)biphenyl (BOBP)

    Compound Description: BOBP, featuring two 5-phenyl-1,3,4-oxadiazole units linked by a biphenyl core, served as an effective electron transport host material in phosphorescent organic light-emitting diodes (PHOLEDs).

N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimine Derivatives

    Compound Description: These compounds, containing both furan and oxadiazole rings, were evaluated for antitubercular activity against Mycobacterium tuberculosis. Derivatives Fa and Fb exhibited significant activity.

Tris(5‐aryl‐1,3,4‐oxadiazol‐2‐yl)‐1,3,5‐triazines (TOTs)

    Compound Description: TOTs are star-shaped fluorescent molecules containing a central triazine core linked to three 5-aryl-1,3,4-oxadiazole units. They exhibit liquid crystal properties and emit blue to yellow light, with the emission being sensitive to concentration, aggregation, and solvent polarity.

2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides

    Compound Description: This series of compounds features a thioacetamide group connected to the 5-phenyl-1,3,4-oxadiazole moiety. Some derivatives showed antimicrobial activity and generally low hemolytic toxicity, suggesting potential as antimicrobial agents.

5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine

    Compound Description: This compound, containing both furan and oxadiazole rings, was synthesized and structurally characterized by X-ray crystallography. Its crystal structure revealed a planar conformation with intermolecular hydrogen bonding.

r-1,c-2,t-3,t-4-1,2-Bis(4-methoxy­phenyl)-3,4-bis(5-phenyl-1,3,4-oxa­diazol-2-yl)­cyclo­butane

    Compound Description: This compound is a photodimer formed from a 5-phenyl-1,3,4-oxadiazole derivative and features a cyclobutane ring formed by the dimerization. It exhibits interesting structural features with a puckered cyclobutane ring.

2,9,16,23- Tetra-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamido- metallophthalocyanines

    Compound Description: These compounds are metallophthalocyanines functionalized with four 5-phenyl-1,3,4-oxadiazole units. They were evaluated for their antimicrobial and antioxidant activities, showing moderate efficacy.

N-(3-Methoxy-5-methyl­pyrazin-2-yl)-2-[4-(1,3,4-oxa­diazol-2-yl)­phenyl]­pyridine-3-sulfon­amide (ZD4054 Form 1)

    Compound Description: This compound, known as ZD4054 Form 1, is a potent and selective inhibitor of the Chk1 kinase. It has been extensively studied for its anticancer properties and has shown promising results in preclinical models.

2-(Substituted Phenyl)-3-[5'-(2''-oxo-2H-chromen-3'-yl)-1,3,4-Oxadiazol-2-yl]-1,3-Thiazolidin-4-Ones

    Compound Description: This series of compounds combines coumarin, oxadiazole, and thiazolidinone moieties. Many exhibited anticonvulsant activity in the MES test with low neurotoxicity compared to phenytoin.

    Compound Description: These complexes involve Co(II), Ni(II), Cu(II), and Zn(II) ions coordinated to a tetradentate Schiff base ligand containing an oxadiazole ring. The compounds were characterized structurally and thermally.

3- (5-Cyclohexyl–1,3,4-oxadiazol-2-yl)-N- substituted Aniline Derivatives

    Compound Description: These compounds feature a cyclohexyl group attached to the oxadiazole ring and were evaluated for their antimicrobial activity. They showed moderate to good activity against a panel of bacterial and fungal strains.

4-(5-aryl‐1,3,4‐oxadiazol‐2‐yl)phenyl‐hydrazine Derivatives

    Compound Description: These compounds were synthesized as potential fluorescent agents, although their specific fluorescent properties are not detailed in the provided information.

N -(5-Phenyl-1,3,4-oxadiazol-2-yl)- N ′-benzoyl Urea

    Compound Description: This compound is a novel insect growth regulator (IGR) with a crystal structure showing a coplanar urea linkage stabilized by intramolecular hydrogen bonding.

2-[5-(Substituted phenyl)-[1,3,4]oxadiazol-2-yl]-benzoxazoles

    Compound Description: This series of compounds combines benzoxazole and oxadiazole rings and was synthesized for evaluation as potential antimicrobial agents.

2-(p-tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline

    Compound Description: This compound, featuring quinoline, oxadiazole, and pyridine rings, demonstrated potential antibacterial activity against various bacterial strains.

8,8-Dimethyl-5-phenyl-2-(pyrazin-2-yl)-5,7,8,9-tetrahydro-6H-[1,3,4]thiadiazolo[2,3-b]quinazolin-6-one Derivatives

    Compound Description: This series of compounds, incorporating thiadiazoloquinazolinone and pyrazine rings, was synthesized and screened for antimicrobial activity.

N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides

    Compound Description: This series of compounds incorporates both oxadiazole and dihydropyridine rings and was synthesized and evaluated for anti-inflammatory and anticancer activities.

3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one (BMS-191011)

    Compound Description: BMS-191011 is a large-conductance Ca2+-activated potassium (maxi-K) channel opener that showed efficacy in stroke models. It suffered from poor aqueous solubility, which researchers aimed to improve through structural modifications.

2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate

    Compound Description: This compound, containing both oxadiazole and acetate functionalities, is considered a potential bioactive compound. Its crystal structure has been determined, revealing a planar conformation.

N- (3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-aryl-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide Derivatives

    Compound Description: This series of compounds, incorporating benzothiophene, oxadiazole, and acetamide moieties, was synthesized and screened for antitubercular activity against Mycobacterium tuberculosis H37Rv.

Properties

Product Name

N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-propylpentanamide

IUPAC Name

N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-propylpentanamide

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C22H25N3O2/c1-3-9-16(10-4-2)20(26)23-19-14-8-13-18(15-19)22-25-24-21(27-22)17-11-6-5-7-12-17/h5-8,11-16H,3-4,9-10H2,1-2H3,(H,23,26)

InChI Key

HDPPAUAIJBGYRT-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.